![molecular formula C17H21BrN4O B607841 GSK 4027](/img/structure/B607841.png)
GSK 4027
描述
GSK4027是一种专门针对p300/CREB结合蛋白相关因子(PCAF/KAT2B)和通用控制非抑制性5(GCN5/KAT2A)溴结构域的化学探针。 这些多结构域蛋白参与各种生物过程,包括逆转录病毒感染、炎症通路和癌症发展 。 GSK4027是从一种弱效、非选择性哒嗪酮命中化合物优化而来,具有对PCAF/GCN5溴结构域的高效力、高溶解度、细胞靶点结合能力,并对其他溴结构域家族具有显著的选择性 .
作用机制
GSK4027通过与PCAF和GCN5的溴结构域结合而发挥其作用。这种结合抑制了这些溴结构域与其靶蛋白的相互作用,从而调节各种生物过程。 GSK4027的分子靶点包括PCAF和GCN5溴结构域,所涉及的途径与逆转录病毒感染、炎症和癌症发展有关 .
准备方法
GSK4027的合成涉及优化哒嗪酮支架。合成路线包括以下步骤:
形成哒嗪酮核心: 这涉及在特定条件下使适当的起始原料反应以形成哒嗪酮环。
溴化: 在哒嗪酮环的特定位置引入一个溴原子。
取代反应: 引入各种取代基以增强化合物的效力和选择性.
GSK4027的工业生产方法尚未广泛记录,但通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。
化学反应分析
GSK4027经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 可以进行还原反应来修饰化合物上的官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。由这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Cancer Research
GSK 4027 has been studied extensively for its potential applications in cancer therapy. It exhibits high selectivity and potency against PCAF and GCN5 bromodomains, with an IC50 value of approximately 40 nM in competitive binding assays. Notably, it demonstrates over 18,000-fold selectivity against the BET family of bromodomains, which is significant given the role of BET proteins in oncogenic processes .
Case Study: Impact on MYC Regulation
Research indicates that this compound can augment MYC functions in embryonic stem cells by promoting the upregulation of cell-cycle genes. This suggests that targeting GCN5 with this compound may have implications for regulating stem cell self-renewal and differentiation processes .
Viral Infections
The compound's role extends to viral replication pathways, particularly concerning retroviral infections. By inhibiting PCAF/GCN5, this compound may interfere with the transcriptional machinery utilized by viruses, thereby potentially limiting their replication and spread within host cells .
Epigenetic Modulation
This compound is also being explored for its ability to modulate epigenetic landscapes through its action on histone acetylation. By inhibiting PCAF and GCN5, it alters histone acetylation patterns, which can lead to changes in gene expression profiles relevant to inflammatory responses and cancer progression .
Data Table: Potency and Selectivity
The following table summarizes key data regarding the potency and selectivity of this compound across various targets:
Target | IC50 (nM) | Selectivity Over BET Family | Notes |
---|---|---|---|
PCAF Bromodomain | 40 | ≥18,000 | High potency as a chemical probe |
GCN5 Bromodomain | 40 | ≥18,000 | Significant selectivity in cellular assays |
BRPF3 | 100 | - | Off-target binding at higher concentrations |
BRD1 | 110 | - | Minimal interaction noted |
FALZ | 130 | - | Non-selective interactions |
相似化合物的比较
GSK4027在其对PCAF/GCN5溴结构域的高效力和选择性方面是独一无二的。类似的化合物包括:
L-Moses: 另一种有效的PCAF/GCN5溴结构域抑制剂,但是在不同的结构支架上开发的.
TP-238: 针对CECR2/BPTF溴结构域的化学探针,具有不同的选择性和效力特征.
生物活性
GSK 4027 is a selective chemical probe designed to inhibit the bromodomains of the PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are implicated in various biological processes, including transcription regulation, inflammation, and cancer development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound acts primarily as an inhibitor of the bromodomains of PCAF and GCN5, which are part of the larger bromodomain and extraterminal (BET) family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation.
- Binding Affinity : this compound has demonstrated a high binding affinity for the PCAF/GCN5 bromodomains with a dissociation constant () in the low micromolar range. Specifically, it has shown a of approximately 1.5 μM against BPTF (Bromodomain PHD Finger Transcription Factor) in competitive inhibition assays .
- Selectivity : The compound exhibits significant selectivity over other bromodomain-containing proteins. It has been reported to have at least an 18,000-fold selectivity over the BET family and a 70-fold selectivity over broader bromodomain groups .
Potency and Efficacy
This compound was optimized from a less potent precursor to achieve its current efficacy profile. The following table summarizes its potency compared to other compounds in similar studies:
Compound | BPTF AlphaScreen IC50 (μM) | Lipophilic Efficiency (LE) |
---|---|---|
This compound | 1.5 ± 0.2 | 0.35 |
Compound 1 | 10 ± 2 | 0.45 |
Compound 2 | 31 | 0.41 |
Compound 3 | 19 | 0.38 |
Compound 4 | 8.7 | 0.49 |
Compound 5 | 7.7 | 0.41 |
The data indicates that this compound is one of the most potent inhibitors among those tested, suggesting its potential for further development as a therapeutic agent targeting diseases associated with aberrant bromodomain function .
Case Studies and Research Findings
Several studies have highlighted the biological implications of inhibiting PCAF and GCN5 using this compound:
- Cancer Research : In models of cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis in cells reliant on PCAF/GCN5 for growth regulation. This suggests potential utility in treating cancers where these bromodomains play a critical role .
- Inflammation Pathways : Research indicates that this compound can modulate inflammatory responses by disrupting the transcriptional activity of pro-inflammatory genes regulated by PCAF/GCN5 . This could have implications for diseases characterized by chronic inflammation.
- Viral Replication : Initial studies suggest that this compound may also affect viral replication processes, particularly in retroviruses, by targeting host factors involved in viral transcription . This opens avenues for exploring its use in antiviral therapies.
属性
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。